molecular formula C12H15N3 B8780705 3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine

3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B8780705
M. Wt: 201.27 g/mol
InChI Key: NDEZQKHXMUBWSL-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both piperidine and pyrrolopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings makes it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The hydrogenation step is often carried out using palladium on carbon (Pd/C) as a catalyst in the presence of hydrochloric acid (HCl) to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation for cyclocondensation reactions in an alkaline aqueous medium has also been explored to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: H2 with Pd/C or Pt/C

    Substitution: NBS, halogenating agents

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-(Piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Uniqueness: 3-(Piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine stands out due to its dual nitrogen-containing rings, which provide a unique scaffold for drug development. This structural feature allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H15N3/c1-3-9(7-13-5-1)11-8-15-12-10(11)4-2-6-14-12/h2,4,6,8-9,13H,1,3,5,7H2,(H,14,15)

InChI Key

NDEZQKHXMUBWSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CNC3=C2C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 ml acetylchloride was slowly added to 200 ml of MeOH (−10° C.). After 15 minutes, this solution was added to compound 5 (1.43 g, 7.18 mmol) and 20% Pd(OH)2/C (130 mg). The mixture was hydrogenated at 50 psi for 1 hour. The mixture was filtered and concentrated. A subsequent filtration over SCX-2, followed by flash chromatography (MeOH/triethylamine (97/3) afforded compound 6 (0.81 g, 4.02 mmol, 55%) which was reacted with 1 equivalent of fumaric acid in EtOH and concentrated. Recrystallization from EtOH/ethylacetate afforded a solid (free base/fumaric acid (2:1)), mp>225° C. (decomposition). 1H-NMR (400 MHz, D2O): δ 8.04 (bd, J=5 Hz, 1H), 7.93 (bd, J=8 Hz, 1H), 7.13 (bs, 1H), 7.01 (dd, J=8 Hz, 5 Hz, 1H), 6.36 (s, 1H), 3.46-3.40 (m, 1H), 3.37-3.31 (m, 1H), 3.14-3.04 (m, 1H), 2.92-2.82 (m, 2H), 2.0-1.87 (m, 2H), 1.8-1.54 (m, 2H).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
130 mg
Type
catalyst
Reaction Step Two
Yield
55%

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